2-[(E)-3,3-dimethylbut-1-enyl]-4-phenyl-3-(2H-tetrazol-5-yl)pyridine
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Overview
Description
2-[(E)-3,3-dimethylbut-1-enyl]-4-phenyl-3-(2H-tetrazol-5-yl)pyridine is a complex organic compound that features a tetrazole ring, a pyridine ring, and a phenyl group. The tetrazole ring is known for its stability and diverse biological activities, making it a significant moiety in medicinal chemistry . This compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-3,3-dimethylbut-1-enyl]-4-phenyl-3-(2H-tetrazol-5-yl)pyridine typically involves multiple steps, including the formation of the tetrazole ring and the subsequent attachment of the pyridine and phenyl groups. One common method involves the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc chloride to form the tetrazole ring . The pyridine ring can be introduced through a cyclization reaction involving appropriate precursors under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors and continuous flow systems to facilitate the reactions efficiently. The choice of solvents, temperature control, and purification techniques such as crystallization or chromatography are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-3,3-dimethylbut-1-enyl]-4-phenyl-3-(2H-tetrazol-5-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different biological or chemical properties .
Scientific Research Applications
2-[(E)-3,3-dimethylbut-1-enyl]-4-phenyl-3-(2H-tetrazol-5-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 2-[(E)-3,3-dimethylbut-1-enyl]-4-phenyl-3-(2H-tetrazol-5-yl)pyridine involves its interaction with various molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or activate specific biological pathways, leading to the compound’s observed effects . The pyridine and phenyl groups contribute to the compound’s overall binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Losartan: An angiotensin II receptor blocker that also contains a tetrazole ring.
Candesartan: Another angiotensin II receptor blocker with a tetrazole moiety.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): A tetrazole compound used in cell viability assays.
Uniqueness
2-[(E)-3,3-dimethylbut-1-enyl]-4-phenyl-3-(2H-tetrazol-5-yl)pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole ring enhances its stability and biological activity, while the pyridine and phenyl groups provide additional sites for chemical modification and interaction with biological targets .
Properties
IUPAC Name |
2-[(E)-3,3-dimethylbut-1-enyl]-4-phenyl-3-(2H-tetrazol-5-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5/c1-18(2,3)11-9-15-16(17-20-22-23-21-17)14(10-12-19-15)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,20,21,22,23)/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLPUTWKZMUDLK-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C=CC1=NC=CC(=C1C2=NNN=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C=C/C1=NC=CC(=C1C2=NNN=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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